![molecular formula C13H12N4 B6141661 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 107518-46-7](/img/structure/B6141661.png)
5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H12N4 . It has an average mass of 224.261 Da and a monoisotopic mass of 224.106201 Da . The compound is also known by its systematic name, 5,7-Dimethyl-2-phenyl [1,2,4]triazolo [1,5-a]pyrimidine .
Synthesis Analysis
The synthesis of 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of hydrazonoyl halides with alkyl carbothioates . The preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg, where dmtp is 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine, is reported .Molecular Structure Analysis
The molecular structure of 5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is available as a 2D Mol file or as a computed 3D SD file . Crystal structure analyses of [Zn (dmtp)2Br2] and [Hg (dmtp)2Cl2] reveal distorted tetrahedral geometries about the central atoms and the dmtp .Chemical Reactions Analysis
The preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg, where dmtp is 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine, is reported . Crystal structure analyses of [Zn (dmtp)2Br2] and [Hg (dmtp)2Cl2] reveal distorted tetrahedral geometries about the central atoms and the dmtp .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point estimated at 378.80°C, and a melting point estimated at 155.34°C . It has a molar refractivity of 67.6±0.5 cm3, and its polar surface area is 43 Å2 . The compound’s water solubility at 25°C is estimated to be 140 mg/L .Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
The interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidine ligands demonstrates their capability to act as building blocks for metal-organic frameworks (MOFs). These frameworks exhibit great versatility and can possess useful properties such as magnetism, luminescence, or biological activity .
Ruthenium Complexes
5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine serves as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .
Antimalarial Agents
The compound has been investigated as a dihydroorotate dehydrogenase inhibitor with antimalarial activity. Understanding its mechanism of action could contribute to the development of novel antimalarial drugs .
Vilsmeier Reaction
Researchers have used 5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is valuable in synthetic organic chemistry for introducing functional groups .
Pharmacological Studies
The compound has been studied for its pharmacological activity, particularly its binding to HIV TAR RNA. Investigating its interactions with biomolecules can provide insights into potential therapeutic applications .
Platinum(II) Complexes
In coordination chemistry, platinum(II) complexes containing 5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine ligands have been explored. These complexes exhibit interesting stability and reactivity patterns, making them relevant for catalysis and materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
It’s worth noting that similar compounds have shown significant inhibitory activity against cdk2 .
Biochemical Pathways
Given its potential inhibitory activity against cdk2 , it may affect pathways related to cell cycle regulation.
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines .
Future Directions
properties
IUPAC Name |
5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-8-10(2)17-13(14-9)15-12(16-17)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJALUNHFVAURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
107518-46-7 |
Source
|
Record name | 5,7-Dimethyl-2-phenyl-S-triazolo(1,5-a)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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